molecular formula C11H10O3 B8237698 1-(4-Formylphenyl)cyclopropane-1-carboxylic acid

1-(4-Formylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B8237698
M. Wt: 190.19 g/mol
InChI Key: WPHLNJAASMLHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Formylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10O3 It features a cyclopropane ring attached to a phenyl group that bears a formyl substituent and a carboxylic acid group

Preparation Methods

The synthesis of 1-(4-Formylphenyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable styrene derivative followed by formylation and carboxylation reactions. The reaction conditions typically involve the use of organometallic reagents and catalysts to facilitate the formation of the cyclopropane ring and subsequent functional group transformations.

Industrial production methods may involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure the scalability and reproducibility of the compound.

Chemical Reactions Analysis

1-(4-Formylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(4-Formylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Formylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

1-(4-Formylphenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:

    1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid: This compound has a fluorine substituent instead of a formyl group, which can significantly alter its chemical reactivity and biological activity.

    1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid: The presence of a chlorine substituent affects its physical and chemical properties, making it useful in different applications.

    1-(4-Methylphenyl)cyclopropane-1-carboxylic acid: The methyl group provides different steric and electronic effects compared to the formyl group, influencing its behavior in chemical reactions.

Properties

IUPAC Name

1-(4-formylphenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-7-8-1-3-9(4-2-8)11(5-6-11)10(13)14/h1-4,7H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHLNJAASMLHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.